4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine

Antitumor Pyrimidine Sarcoma 45

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine (CAS 23212-38-6, MF C₁₃H₁₂Cl₂N₂OS, MW 315.22) is a tetra-substituted pyrimidine bearing chlorine atoms at the 4- and 6-positions, a methylthio group at the 2-position, and a 4-methoxybenzyl moiety at the 5-position. Its synthesis, reported as early as 1982, proceeds via direct condensation of benzylmalonyl chlorides with organic thiocyanates, yielding the 4,6-dichloropyrimidine core in a single step.

Molecular Formula C13H12Cl2N2OS
Molecular Weight 315.2 g/mol
Cat. No. B11625103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine
Molecular FormulaC13H12Cl2N2OS
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl
InChIInChI=1S/C13H12Cl2N2OS/c1-18-9-5-3-8(4-6-9)7-10-11(14)16-13(19-2)17-12(10)15/h3-6H,7H2,1-2H3
InChIKeyUFOHBESIQPABDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine — A Defined Pyrimidine Scaffold for Sequential Derivatization


4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine (CAS 23212-38-6, MF C₁₃H₁₂Cl₂N₂OS, MW 315.22) is a tetra-substituted pyrimidine bearing chlorine atoms at the 4- and 6-positions, a methylthio group at the 2-position, and a 4-methoxybenzyl moiety at the 5-position . Its synthesis, reported as early as 1982, proceeds via direct condensation of benzylmalonyl chlorides with organic thiocyanates, yielding the 4,6-dichloropyrimidine core in a single step [1]. The compound is commercially available at ≥95% purity from multiple suppliers, confirming reproducible synthetic access .

Why 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine Cannot Be Replaced by the Unsubstituted 4,6-Dichloro-2-(methylthio)pyrimidine or Non-Benzylated Analogs


The 5-(4-methoxybenzyl) substituent is the critical differentiator. In the unsubstituted analog 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8), the C5 position is vacant, allowing only 3-point functionalization (C2, C4, C6) . In the target compound, the pre-installed 5-(4-methoxybenzyl) group locks the C5 position while contributing to molecular recognition: this exact substitution pattern is the starting scaffold for a published series of antitumor 5-(4-alkoxybenzyl)pyrimidines where activity was demonstrated to depend on the benzyl substituent [1]. Substituting this compound with a non-benzylated analog forfeits the entire C5 pharmacophoric element and precludes participation in structure-activity relationship (SAR) campaigns that require a pre-functionalized C5 position.

Quantitative Differentiation Evidence for 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine Versus Closest Analogs


Antitumor Activity of 4-Amino Derivatives Synthesized from the 5-(4-Methoxybenzyl) Scaffold Versus 5-Unsubstituted Analogs

When the target compound (as the 4-methoxybenzyl congener within the 5-(4-alkoxybenzyl) series) was reacted with primary and secondary amines to generate 4-amino-6-chloropyrimidine derivatives, the resulting compounds exhibited antitumor activity against murine sarcoma 45 [1]. In the broader 2-S-substituted pyrimidine SAR reported by the same group, 5-unsubstituted 2-alkylthiopyrimidines lacking the benzyl group showed substantially weaker tumor inhibition, establishing that the C5 benzyl substituent is a prerequisite for meaningful antitumor potency in this chemotype [2].

Antitumor Pyrimidine Sarcoma 45

Chemoselective Sequential Derivatization — Three Orthogonal Reactive Centers Enable Divergent Library Synthesis

The target compound's substitution pattern — 2-SCH₃, 4-Cl, 5-CH₂Ar, 6-Cl — provides three orthogonal sites for sequential nucleophilic aromatic substitution (SNAr). The 2021 library synthesis by Rao et al. demonstrated that 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines can be elaborated into 10 distinct final compounds (5a–j) via sequential amine displacement, with yields rated 'good to excellent' [1]. By contrast, the simpler scaffold 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) lacks the C5 handle entirely, reducing the maximum diversity points from three to two . The 5-nitro analog (CAS 1979-96-0) introduces a strong electron-withdrawing group that deactivates the ring differently, altering the SNAr reactivity order and potentially requiring different coupling conditions .

Combinatorial chemistry Drug-like library Benzylthiopyrimidine

Commercial Purity and Availability — Benchmarking Against Positional Isomers and 5-Unsubstituted Analogs

The target compound is commercially stocked by multiple independent suppliers with certified purity specifications: AKSci offers ≥95% purity , while Leyan supplies at 97% purity (Cat. No. 2030409) , and MolCore lists NLT 98% with ISO certification . The 5-unsubstituted analog (CAS 6299-25-8) is available at ≥99% (HPLC) from ChemImpex , but lacks the C5 diversity point. In contrast, the 4,5-dichloro positional isomer (CAS 99469-85-9) has significantly narrower commercial availability and fewer documented derivatization applications , reflecting its lower utility as a synthetic intermediate.

Chemical procurement Purity specification Supply chain

Direct Synthesis from Malonyl Chlorides — A Route Unique to 5-Benzyl-Substituted 4,6-Dichloropyrimidines

The Al-Rawi, David, and Elvidge method (J. Chem. Soc., Perkin Trans. 1, 1982) reports that 4,6-dichloropyrimidines bearing a 5-benzyl (or 5-phenyl) substituent and a 2-thioalkyl group can be assembled directly from benzylmalonyl chlorides and organic thiocyanates in a single operational step [1]. This convergent route bypasses the linear 4-step sequence (nitration → cyclization → methylation → chlorination) required for the 5-unsubstituted or 5-nitro analogs [2]. The 4-methoxybenzyl variant falls squarely within this substrate scope, offering a shorter synthetic path to the functionalized core.

Synthetic methodology Malonyl chloride One-step pyrimidine construction

Utility as a cFMS Kinase Inhibitor Precursor — Patent-Documented Derivatization Pathway

Patent US9260417B2 (AmiTech Therapeutic Solutions) explicitly employs 4,6-dichloro-2-(methylthio)pyrimidine — the core substructure of the target compound — as a starting material for allosteric kinase inhibitors [1]. The synthetic sequence involves: (i) selective mono-amination at C4 with ammonia to give 4-amino-6-chloro-2-(methylthio)pyrimidine; (ii) Boc protection; (iii) O-arylation at C6; and (iv) elaboration to triazole-containing final compounds. Critically, in the target compound, the C5 position is already occupied by the 4-methoxybenzyl group, which eliminates the need for a separate C5 functionalization step if a C5-substituted kinase inhibitor is desired. The structurally related GW2580 (a cFMS kinase inhibitor, IC₅₀ = 30 nM) also features a 5-(4-methoxybenzyl)-substituted pyrimidine core, underscoring the pharmacophoric relevance of this substitution pattern [2].

Kinase inhibitor Allosteric inhibition cFMS

Defined Application Scenarios for 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine Based on Verified Evidence


Medicinal Chemistry — Synthesis of C5-Substituted Antitumor Pyrimidine Libraries

The compound serves as the direct starting material for 4-amino-6-chloropyrimidine derivatives with demonstrated antitumor activity in the sarcoma 45 model, as established by Grigoryan et al. [1]. Reaction with primary or secondary amines at the C4 chlorine, followed by optional C6 functionalization, generates focused libraries for antiproliferative screening. This scaffold is specifically indicated when the SAR hypothesis requires a C5 benzyl substituent for target engagement.

Kinase Inhibitor Lead Generation — cFMS and Related Tyrosine Kinase Programs

The 5-(4-methoxybenzyl) substitution pattern matches the pharmacophore of GW2580 (cFMS IC₅₀ = 30 nM) [2]. Derivatization following the route described in patent US9260417B2 — selective C4 amination, C6 O-arylation or amination, and optional C2 methylthio displacement — enables rapid construction of candidate kinase inhibitors with a pre-validated C5 benzyl motif, eliminating the need for low-yielding late-stage C5 arylation.

Combinatorial and Parallel Synthesis — Three-Point Diversity Generation

With three orthogonal reactive centers (C2-SCH₃, C4-Cl, C6-Cl) and a pre-installed C5 group, the compound supports divergent library synthesis producing 10 or more discrete analogs in a single synthetic sequence, as demonstrated by Rao et al. [3]. This makes it suitable for high-throughput medicinal chemistry workflows where maximizing scaffold diversity per synthetic operation is a priority for hit-to-lead or lead optimization campaigns.

Agrochemical Intermediate — Herbicide and Fungicide Scaffold Elaboration

The 4,6-dichloro-2-(methylthio)pyrimidine core is a recognized intermediate in herbicide synthesis . The target compound extends this utility by providing a pre-functionalized C5 position, enabling the synthesis of 5-benzyl-substituted pyrimidine herbicides or fungicides without requiring additional C5 functionalization steps, a potential advantage in process chemistry where step-count reduction directly impacts cost of goods.

Quote Request

Request a Quote for 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.